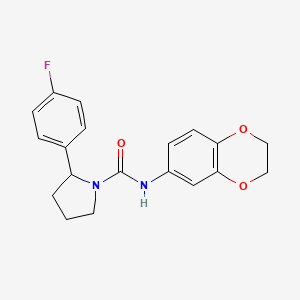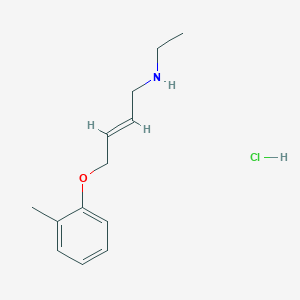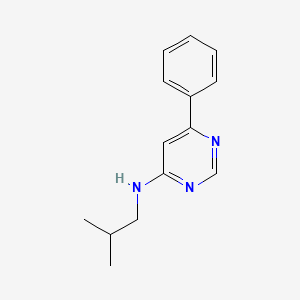![molecular formula C24H27FN4O B6123381 N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide, also known as FP1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide is not fully understood, but it is thought to involve the modulation of several signaling pathways involved in inflammation and pain. Specifically, N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the modulation of signaling pathways involved in inflammation and pain, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide in lab experiments is its well-characterized synthesis method and known biological activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions that could be explored in the study of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide. For example, further research could be conducted to better understand its mechanism of action and identify additional signaling pathways that are modulated by this compound. Additionally, studies could be conducted to investigate its potential use in the treatment of other conditions, such as cancer or neurodegenerative diseases. Finally, efforts could be made to optimize the synthesis and formulation of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 1-(3-aminobenzyl)-1H-pyrazole to form 2-fluoro-N-(3-(1H-pyrazol-1-yl)benzylidene)aniline. This intermediate is then reacted with 3-piperidin-1-ylpropan-1-amine in the presence of a reducing agent to yield the final product, N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain conditions.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O/c25-22-9-1-2-10-23(22)27-24(30)12-11-19-7-4-14-28(17-19)18-20-6-3-8-21(16-20)29-15-5-13-26-29/h1-3,5-6,8-10,13,15-16,19H,4,7,11-12,14,17-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZXKUTGHZMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)CCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)

![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)
![[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)

![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-benzyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6123357.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
